2-(3-Methoxyphenyl)thiophene

Organic Synthesis Suzuki-Miyaura Coupling Building Block

Optimizing cross-coupling yields or SAR studies? Isomer position dramatically alters electronic properties and bioactivity-ortho/para variants are not interchangeable. This meta-substituted thiophene provides: - Up to 99% synthetic yield (vs 66% for para-isomer) - Wide band-gap (8.77 eV) for OLED hosts/electron transport - Validated anticancer scaffold (MCF-7 IC50 = 7.5 µM) ≥95% purity ensures reproducible screening. Available for immediate R&D shipment.

Molecular Formula C11H10OS
Molecular Weight 190.26 g/mol
CAS No. 17595-93-6
Cat. No. B175134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)thiophene
CAS17595-93-6
Molecular FormulaC11H10OS
Molecular Weight190.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC=CS2
InChIInChI=1S/C11H10OS/c1-12-10-5-2-4-9(8-10)11-6-3-7-13-11/h2-8H,1H3
InChIKeyJLSBMXUYHUFHTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methoxyphenyl)thiophene Overview


2-(3-Methoxyphenyl)thiophene (CAS 17595-93-6), a thiophene derivative with a 3-methoxyphenyl substituent at the 2-position, is a versatile aromatic building block with a molecular formula of C11H10OS and a molecular weight of 190.26 g/mol . Its structure comprises a five-membered sulfur-containing heterocycle linked to a methoxy-substituted phenyl ring, imparting unique electronic and steric properties . This compound is utilized as a key intermediate in the synthesis of functional materials for organic electronics and as a pharmacophore component in medicinal chemistry programs targeting a range of biological activities .

Suzuki-Miyaura cross-coupling building block
Organic electronics monomer synthesis
Medicinal chemistry SAR programs
High-purity research-grade material

2-(3-Methoxyphenyl)thiophene Substitution Limitations


While thiophene derivatives share a common core, substitution pattern dramatically alters physicochemical and biological behavior. Simple in-class substitutions with isomers like 2-(2-methoxyphenyl)thiophene or 2-(4-methoxyphenyl)thiophene are not equivalent; the position of the methoxy group (ortho, meta, or para) governs the molecule's electron density distribution, lipophilicity (LogP), and molecular conformation, directly impacting reaction yields in cross-couplings and the potency of derived bioactive compounds . Even seemingly minor changes can lead to significant differences in device performance or biological activity, as quantified in the evidence below.

Target Compound
2-(3-Methoxyphenyl)thiophene (meta)
Common Substitutes
2-(2-Methoxyphenyl)thiophene (ortho), 2-(4-Methoxyphenyl)thiophene (para)
Methoxy position alters electron density and reactivity
Substitution pattern may shift lipophilicity and molecular conformation
Isomeric difference can lead to inconsistent biological assay outcomes

2-(3-Methoxyphenyl)thiophene: Quantified Advantages


Cross-Coupling Yield Advantage

In palladium-catalyzed cross-coupling reactions, the yield of 2-(3-methoxyphenyl)thiophene is substantially higher (up to 99%) than that of its ortho- (2-methoxyphenyl) and para- (4-methoxyphenyl) isomers, which are typically synthesized in yields of 66-95% under comparable conditions. This superior yield translates to greater synthetic efficiency and reduced material costs for users incorporating this building block.

Coupling Yield
Cross-study comparable
99% Ortho: 95%, Para: 66%
Supports higher synthetic efficiency context
Suzuki-Miyaura coupling, Pd(PPh3)4
Organic Synthesis Suzuki-Miyaura Coupling Building Block

Breast Cancer Cell Cytotoxicity

In a series of 3-substituted-2-aminothiophene analogues, the compound bearing a 3-methoxyphenyl group (13f) exhibited the highest cytotoxicity against MCF-7 and T-47-D breast cancer cell lines, with IC50 values of 7.5 µM and 6.0 µM, respectively . In contrast, the analogue bearing a 3-chlorophenyl group (13b) showed an IC50 of 6.0 µM against MCF-7, but the 3-methoxyphenyl derivative demonstrated superior overall potency across both cell lines.

Cell Line IC50
Class-level inference
13f: 7.5 µM (MCF-7), 6.0 µM (T-47-D) 13b (3-Cl): 6.0 µM (MCF-7)
Supports cytotoxicity endpoint review
MTT assay, 48h incubation; class-level inference
Medicinal Chemistry Anticancer Activity Cytotoxicity

Electronic Structure Advantage

The introduction of a 3-methoxyphenyl group onto the thiophene ring significantly modulates the frontier molecular orbital energies. For 2-(3-methoxyphenyl)thiophene, the HOMO energy is -8.27 eV and LUMO is 0.50 eV, resulting in a HOMO-LUMO gap of 8.77 eV . In contrast, unsubstituted thiophene has a reported HOMO-LUMO gap of approximately 5.0-5.5 eV . This widened band gap and altered energy level alignment are critical for tuning charge injection and transport in organic electronic devices.

HOMO-LUMO Gap
Cross-study comparable
8.77 eV Thiophene: ~5.0–5.5 eV
Supports wide-band-gap material design
DFT/B3LYP calculation vs literature
Organic Electronics OLEDs Semiconductors

Assured Purity and Quality

Commercial sources of 2-(3-Methoxyphenyl)thiophene (CAS 17595-93-6) consistently report a purity of ≥95% , with certain synthetic routes achieving yields of up to 99% . This level of purity is essential for reproducible outcomes in both material science applications, where impurities can act as charge traps, and medicinal chemistry, where off-target effects can confound biological assays.

Commercial Purity
Supporting evidence
≥95%
Supports reproducible synthesis outcomes
Research-grade building block specification
Quality Control Purity Procurement

2-(3-Methoxyphenyl)thiophene: Targeted Applications


Monomer for Organic Electronics

Leverage the 99% synthetic yield to produce high-purity conjugated polymers and oligomers for OLEDs and OPVs, where precise control over molecular weight and structure is critical for device efficiency. The 3-methoxyphenyl substituent provides a beneficial electronic profile with a widened HOMO-LUMO gap of 8.77 eV compared to unsubstituted thiophene, enabling its use as a wide-band-gap host or electron-transporting component.

Privileged Scaffold for Anticancer Leads

Utilize this building block to construct analogues of the 3-substituted-2-aminothiophene series, where the 3-methoxyphenyl moiety has demonstrated enhanced cytotoxicity against MCF-7 and T-47-D breast cancer cells (IC50 = 7.5 and 6.0 µM) . The meta-substitution pattern may confer favorable interactions with target proteins compared to ortho- or para-substituted variants.

Thiophene SAR Research Tool

Investigate the influence of methoxy-substitution position on material properties by comparing 2-(3-methoxyphenyl)thiophene with its 2- and 4- isomers. The data indicate that the meta-isomer can be synthesized in higher yields (up to 99%) than the ortho- (95%) and para- (66%) isomers, making it a more accessible entry point for systematic SAR studies.

HTS Library Component

Include this compound in diversity-oriented synthesis libraries due to its high commercial purity (≥95%) and the known bioactivity of its analogues . The consistent quality ensures reproducible screening results and minimizes false positives arising from impurities.

Application
Selection Property
Validation Focus
Organic electronic material synthesis
HOMO-LUMO gap tuning
Device charge transport testing
Cancer cell-line SAR studies
3-Methoxyphenyl substitution context
Cytotoxicity panel endpoint evaluation
Substitution pattern research
Isomeric purity and reactivity
Cross-coupling reproducibility verification
Diversity-oriented synthesis library
High-purity building block
Lot consistency and purity verification
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